Ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-[(4-propoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-[(4-propoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-[(4-propoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves a multi-step process. One common method includes the reaction of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid, fused sodium acetate, glacial acetic acid, acetic anhydride, and 3-methoxy-4-acetyloxy benzaldehyde. The mixture is refluxed for several hours, cooled, and then poured into cold water to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-[(4-propoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-[(4-propoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and anticancer properties.
Medicine: Explored for its anti-inflammatory and antihypertensive effects.
Mechanism of Action
The mechanism of action of ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-[(4-propoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, its anticancer activity may involve inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-[(4-propoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:
Ethyl (2Z)-2-(3-methoxy-4-acetyloxy benzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but different substituents, leading to variations in biological activity.
Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Another derivative with distinct substituents, affecting its pharmacological properties.
The uniqueness of this compound lies in its specific substituents, which confer unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C27H28N2O4S2 |
---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-2-[(4-propoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H28N2O4S2/c1-5-15-33-20-11-7-18(8-12-20)16-22-25(30)29-24(19-9-13-21(34-4)14-10-19)23(26(31)32-6-2)17(3)28-27(29)35-22/h7-14,16,24H,5-6,15H2,1-4H3/b22-16- |
InChI Key |
GMIHJAQOQGZJIO-JWGURIENSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)SC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.